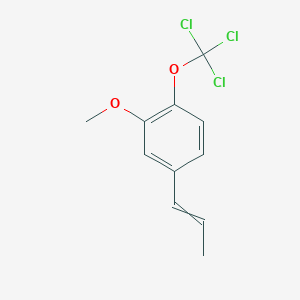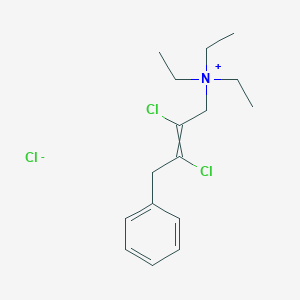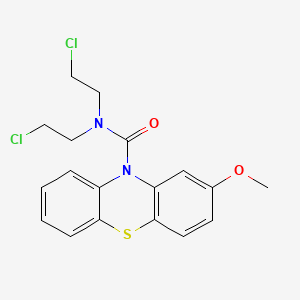
Methoxy(diphenyl)methaneperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(diphenyl)methaneperoxol is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group (-OCH3) attached to a diphenylmethane backbone, with a peroxol group (-OOH) adding to its reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(diphenyl)methaneperoxol can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use hydrogen peroxide or other oxidizing agents under controlled conditions to ensure the efficient formation of the peroxol group .
Chemical Reactions Analysis
Types of Reactions
Methoxy(diphenyl)methaneperoxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: The methoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex peroxides, while reduction can yield alcohols or ethers .
Scientific Research Applications
Methoxy(diphenyl)methaneperoxol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methoxy(diphenyl)methaneperoxol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The peroxol group plays a crucial role in its reactivity, participating in hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) mechanisms . These mechanisms enable the compound to interact with various molecular targets and pathways, contributing to its diverse applications.
Comparison with Similar Compounds
Methoxy(diphenyl)methaneperoxol can be compared with other similar compounds, such as:
Diphenylmethane: Lacks the methoxy and peroxol groups, making it less reactive.
Methoxybenzene (Anisole): Contains a methoxy group but lacks the diphenylmethane backbone and peroxol group.
Hydroperoxides: Similar in having a peroxol group but differ in their overall structure and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Properties
CAS No. |
63704-22-3 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(hydroperoxy-methoxy-phenylmethyl)benzene |
InChI |
InChI=1S/C14H14O3/c1-16-14(17-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3 |
InChI Key |
DNKSADTZPCQPPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


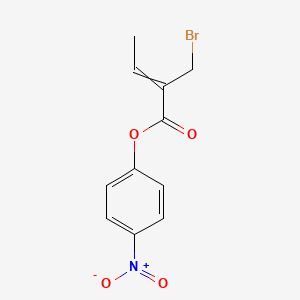
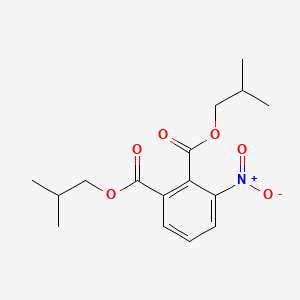
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
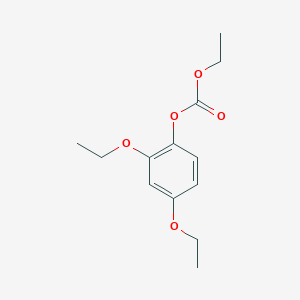
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)


